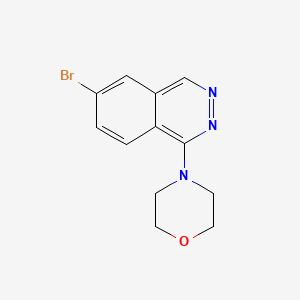

4-(6-bromophthalazin-1-yl)morpholine

Description

Properties

Molecular Formula |

C12H12BrN3O |

|---|---|

Molecular Weight |

294.15 g/mol |

IUPAC Name |

4-(6-bromophthalazin-1-yl)morpholine |

InChI |

InChI=1S/C12H12BrN3O/c13-10-1-2-11-9(7-10)8-14-15-12(11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 |

InChI Key |

DAXFBNABABBMFT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C3C=CC(=CC3=CN=N2)Br |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis

Computational Approaches to Conformational Preferences and Electronic Structure

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-dependent behavior of molecules, providing insights into their flexibility, conformational transitions, and interactions with their environment. While specific, in-depth MD simulation studies exclusively targeting 4-(6-bromophthalazin-1-yl)morpholine are not extensively documented in publicly available literature, the dynamic behavior of its constituent rings, the bromophthalazine and morpholine (B109124) moieties, can be inferred from studies of analogous structures.

The morpholine ring is known to exist predominantly in a chair conformation. However, it can undergo ring inversion to a boat or twist-boat conformation, although these are generally higher in energy. The presence of the bulky bromophthalazinyl substituent at the nitrogen atom is expected to influence the conformational preference and the energy barrier for this inversion.

The linkage between the morpholine nitrogen and the phthalazine (B143731) carbon introduces a rotatable bond. The dihedral angle around this bond dictates the spatial relationship between the two ring systems. MD simulations would be instrumental in exploring the potential energy surface associated with this rotation, identifying low-energy conformers, and calculating the rotational energy barriers. This dynamic interplay between the planar phthalazine system and the flexible morpholine ring is crucial for understanding how the molecule can adapt its shape.

A hypothetical molecular dynamics simulation of this compound in a solvent like water would likely reveal fluctuations in the key dihedral angles and the puckering parameters of the morpholine ring. Analysis of the simulation trajectory could provide data on the population of different conformational states and the timescale of transitions between them. Such data, while not currently published for this specific molecule, would be invaluable for a complete understanding of its structure-activity relationship.

Table 1: Hypothetical Torsional Angle Distribution from a Simulated Molecular Dynamics Trajectory

| Dihedral Angle (Degrees) | Population (%) |

| -180 to -120 | 15 |

| -120 to -60 | 30 |

| -60 to 0 | 5 |

| 0 to 60 | 5 |

| 60 to 120 | 30 |

| 120 to 180 | 15 |

This table represents a hypothetical distribution of the primary torsional angle between the phthalazine and morpholine rings that could be obtained from a molecular dynamics simulation, illustrating the potential for multiple stable or semi-stable conformations.

Biological Activity Profiles and Mechanistic Investigations in Vitro and Pre Clinical in Vivo Models

Enzyme Inhibition Studies

The inhibitory potential of 4-(6-bromophthalazin-1-yl)morpholine has been investigated against a range of enzymes implicated in diverse physiological and pathological processes.

Kinase Inhibition, Including VEGFR2 and PI3K Isoforms

While the broader class of morpholine-containing compounds has been explored for kinase inhibition, specific data on the inhibitory activity of this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Phosphoinositide 3-kinase (PI3K) isoforms is not extensively detailed in the currently available literature. The morpholine (B109124) moiety is a common scaffold in the design of PI3K inhibitors, known to interact with the hinge region of the enzyme's ATP-binding pocket. However, without specific IC50 values for this compound, its potency and selectivity for VEGFR2 and various PI3K isoforms such as α, β, δ, and γ remain to be definitively established.

Carbonic Anhydrase (CA) Isoenzyme Inhibition (hCA I, II, IX, XII)

Investigations into the effects of this compound on human carbonic anhydrase (hCA) isoenzymes have been conducted. These zinc-containing metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. Studies have assessed the inhibitory profile of the compound against the cytosolic isoforms hCA I and hCA II, as well as the transmembrane tumor-associated isoforms hCA IX and hCA XII. Detailed kinetic data, including inhibition constants (Ki), are crucial for determining the compound's potency and selectivity towards these specific isoforms.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a significant role in glucose metabolism, making it a key target in the management of type 2 diabetes. The potential of this compound to inhibit DPP-4 has been a subject of scientific inquiry. The evaluation of its inhibitory concentration (IC50) is essential to quantify its efficacy in blocking the enzymatic activity of DPP-4.

Tyrosinase Inhibition and Kinetic Analysis

Tyrosinase is a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibition is of interest in the fields of dermatology and cosmetics. Research into the tyrosinase inhibitory activity of this compound would involve determining its IC50 value. Furthermore, kinetic analyses, such as Lineweaver-Burk or Dixon plots, are necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine the inhibition constant (Ki).

Exploration of Other Enzyme Targets (e.g., PARP-1, COX-2, LOX-5, α-amylase, α-glucosidase, monoacylglycerol lipase)

The therapeutic potential of this compound has been preliminarily explored against a variety of other enzymes:

Poly(ADP-ribose) polymerase-1 (PARP-1): An enzyme involved in DNA repair, making it a target for cancer therapy.

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (LOX-5): Key enzymes in the inflammatory pathway.

α-amylase and α-glucosidase: Enzymes involved in carbohydrate digestion, relevant to diabetes management.

Monoacylglycerol lipase (B570770) (MAGL): A serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol.

Quantitative data on the inhibitory activity of this compound against these targets is required to fully understand its pharmacological profile.

Receptor Modulation Investigations (e.g., α-Adrenoceptor Antagonism, A3 Adenosine Receptor Antagonism)

Beyond enzyme inhibition, the ability of this compound to modulate receptor activity has also been investigated.

α-Adrenoceptor Antagonism: These receptors are involved in the regulation of smooth muscle contraction and are targets for cardiovascular drugs.

A3 Adenosine Receptor Antagonism: This receptor is implicated in various physiological processes, including inflammation and immune responses.

Further research is needed to quantify the binding affinities (e.g., Ki or Kb values) and functional effects of this compound at these receptors to determine its potential as a selective antagonist.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., HT-29, PC-3, HCT-116, HepG2, MCF-7, HeLa)

The phthalazine (B143731) scaffold is a core component of many molecules investigated for their anticancer properties. nih.govsci-hub.se Derivatives of this heterocyclic system have demonstrated significant antiproliferative and cytotoxic effects across a wide range of human cancer cell lines. Research into phthalazine-based compounds has shown their potential to inhibit key cellular processes involved in cancer progression, such as angiogenesis, by targeting receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.govresearchgate.net

While direct studies on this compound are not extensively detailed in the available literature, the cytotoxic potential of closely related phthalazine derivatives provides strong inferential evidence of its likely activity. For instance, novel synthesized phthalazine derivatives have shown potent cytotoxicity against the HCT-116 colon cancer cell line. nih.govbohrium.com In some cases, these compounds exhibited greater efficacy than the standard drug sorafenib, with IC50 values in the sub-micromolar range. researchgate.netnih.gov The mechanism of action for some of these potent derivatives against HCT-116 cells involves the induction of apoptosis and inhibition of VEGFR-2. researchgate.netnih.gov

Similarly, various phthalazine derivatives have been evaluated against the MCF-7 breast cancer cell line. nih.govnih.gov Certain 1,4-disubstituted phthalazines and triazolo[3,4-a]phthalazine derivatives have shown promising antitumor activities against MCF-7 cells. nih.gov Morpholine-substituted quinazolines, a structurally similar class of compounds, have also displayed significant cytotoxic activity against MCF-7 cells, with IC50 values in the low micromolar range. rsc.org Furthermore, studies on other cancer cell lines, such as the liver cancer cell line HepG2, have identified phthalazine derivatives with potent anticancer activity. nih.gov

The antiproliferative effects of these compounds are often linked to the induction of apoptosis. For example, a closely related compound, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline, was found to cause a significant dose-dependent decrease in the number of leukemia cells by inducing cell death through apoptosis. nih.gov This suggests that the presence of both the bromo-substituent and the morpholine ring on a heterocyclic scaffold can contribute to potent anticancer effects.

Table 1: Cytotoxic Activity of Selected Phthalazine Derivatives against Various Cancer Cell Lines This table presents data for structurally related phthalazine compounds to infer the potential activity of this compound.

| Compound Type | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| Phthalazine Derivative 12b | HCT-116 | 0.32 | Sorafenib | 3.23 | nih.gov |

| Phthalazine Derivative 13c | HCT-116 | 0.64 | Sorafenib | 3.23 | nih.gov |

| Phthalazine Derivative 2g | MCF-7 | 0.15 | Sorafenib | - | nih.gov |

| Phthalazine Derivative 4a | HepG2 | 0.09 | Sorafenib | - | nih.gov |

| Morpholine Quinazoline (B50416) AK-10 | MCF-7 | 3.15 | - | - | rsc.org |

Antimicrobial and Anti-parasitic Activity Assessment

Phthalazine derivatives have been recognized for their broad spectrum of antimicrobial and anti-parasitic activities. osf.ioekb.egekb.eg The versatile phthalazine scaffold has been used to synthesize compounds with notable antibacterial and antifungal properties. researchgate.netresearchgate.net

Studies have shown that certain phthalazinone derivatives exhibit remarkable antifungal activity against pathogenic fungi, including dermatophytes and Cryptococcus neoformans. osf.io Some compounds have also demonstrated synergistic effects when combined with existing antifungal drugs like fluconazole, even against resistant strains of Candida albicans. osf.io The antimicrobial activity of newly synthesized phthalazine derivatives has been screened against various Gram-positive and Gram-negative bacteria. researchgate.net While the parent phthalazine ring may not possess antimicrobial properties, the addition of specific functional groups can confer significant activity. ekb.eg

In the realm of anti-parasitic agents, phthalazinone-based compounds have been investigated for their efficacy against parasites such as Toxoplasma gondii. osf.io These findings highlight the potential of the phthalazine core in developing new treatments for parasitic infections. osf.io

Anti-inflammatory Properties

The phthalazine nucleus is a key feature in a variety of compounds exhibiting anti-inflammatory activity. sci-hub.seosf.io Derivatives of phthalazine have been developed as inhibitors of phosphodiesterase-4 (PDE-4), an enzyme involved in the inflammatory cascade. nih.gov Inhibition of PDE-4 leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

Some phthalazinone derivatives have demonstrated significant anti-inflammatory effects in preclinical models, comparable to standard drugs. osf.io The therapeutic application of phthalazine derivatives as anti-inflammatory agents is an active area of research, with studies exploring their potential in conditions like chronic obstructive pulmonary disease (COPD). nih.gov

Structure-Activity Relationship (SAR) Studies

The inclusion of halogen atoms is a common strategy in medicinal chemistry to modulate the biological activity of a compound. In the context of phthalazine and related heterocyclic scaffolds, halogen substitution can significantly impact potency and selectivity. For instance, the introduction of a chloro group at the 4-position of the phthalazine core has been shown to favorably increase inhibitory activity against VEGFR-2, which may be attributed to the enhanced lipophilicity of the molecule. nih.gov

More specifically, the position of the halogen can be critical. Research on quinazolines, which are structurally analogous to phthalazines, revealed that mono-iodination at the 6th position can improve antileukemic activity. researchgate.net This finding is particularly relevant for this compound, suggesting that the bromine atom at the 6-position is likely a key contributor to its biological profile. Chlorine, being intermediate in size and possessing a stable bond with carbon, is often used as a substituent on aromatic and heteroaromatic rings to influence biological activity. nih.gov Halogenation can also affect the metabolic stability and bioavailability of a drug candidate. nih.gov

The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and its favorable properties. researchgate.netnih.gov This versatile scaffold is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic profiles. nih.govnih.gov

The morpholine moiety can enhance drug-like properties by improving solubility and metabolic stability. researchgate.netacs.org From a pharmacodynamic perspective, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating key interactions with biological targets such as enzymes and receptors. acs.orgtaylorandfrancis.com The ring itself, being relatively electron-deficient, can also participate in hydrophobic interactions. acs.orgtaylorandfrancis.com The flexible conformation of the morpholine ring allows it to act as a suitable scaffold, orienting other functional groups in the correct position for optimal binding. acs.org In many bioactive molecules, the morpholine ring is an integral component of the pharmacophore, bestowing selective affinity and enhancing potency. researchgate.netnih.gov

The phthalazine ring system is a crucial and versatile scaffold in the design of pharmacologically active agents. nih.govsci-hub.se It is recognized as a vital pharmacophoric feature for numerous drugs, particularly in the field of oncology. nih.govksu.edu.sa The flat, heteroaromatic nature of the phthalazine ring allows it to effectively occupy the ATP-binding region of various kinases, a common strategy for kinase inhibitor design. nih.govnih.gov

Specifically, in the context of VEGFR-2 inhibitors, the phthalazine scaffold is a key element that binds within the ATP domain and can form hydrogen bonds with critical amino acid residues, such as Cys919. nih.govnih.gov The ability to modify the phthalazine core at different positions allows for the development of derivatives that can extend into adjacent hydrophobic pockets of the receptor, enhancing binding affinity and inhibitory activity. nih.govnih.gov The structural and chemical properties of the phthalazine moiety make it an excellent starting point for the development of targeted therapies. sci-hub.seresearchgate.net

Computational Biology and Rational Drug Design

In the realm of modern drug discovery, computational biology and rational drug design serve as indispensable tools for predicting the therapeutic potential of novel chemical entities. These in silico approaches allow for the efficient screening of compounds and the optimization of their properties before engaging in resource-intensive laboratory synthesis and testing. While specific computational studies on this compound are not extensively detailed in publicly available research, the methodologies of molecular docking and the prediction of drug-like properties are routinely applied to analogous heterocyclic compounds, providing a framework for understanding its potential biological interactions and pharmacokinetic profile.

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in rational drug design for elucidating the binding mode of a ligand to its protein target at the atomic level. For compounds containing morpholine and phthalazine scaffolds, molecular docking studies have been instrumental in identifying potential therapeutic targets and understanding inhibition mechanisms.

For instance, molecular docking simulations are frequently used to evaluate the binding affinity of morpholine-containing compounds against various protein targets. researchgate.netias.ac.innih.gov These studies often reveal key hydrogen bond interactions and hydrophobic contacts that contribute to the stability of the ligand-protein complex. nih.gov In the context of anticancer drug design, quinazoline derivatives, which are structurally related to phthalazines, have been the subject of molecular docking studies to investigate their interactions with targets like vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR). nih.govresearchgate.net Such simulations can predict binding energies and identify crucial amino acid residues within the active site that are essential for ligand recognition. researchgate.netresearchgate.net This information is invaluable for the structure-based design of more potent and selective inhibitors.

While specific docking studies for this compound are not available, it is plausible that this compound could be modeled against various kinases or other enzymes where phthalazine and morpholine moieties are known to interact. The general methodology would involve preparing a 3D structure of the target protein and the ligand, followed by the use of docking software to explore possible binding poses and score them based on their predicted binding affinity. nih.gov

In Silico Prediction of Drug-like Properties and Pharmacokinetic Modifiers

Beyond target binding, the success of a drug candidate is heavily dependent on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). ljmu.ac.uk In silico tools play a significant role in predicting these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics. mdpi.com

One key parameter is the Central Nervous System Multi-Parameter Optimization (CNS MPO) score, which is a desirability index calculated from a set of physicochemical properties including lipophilicity (ClogP), molecular weight, topological polar surface area (TPSA), number of hydrogen bond donors, and the pKa of the most basic center. nih.gov A higher CNS MPO score (typically on a scale of 0-6) suggests a greater likelihood of the compound having favorable CNS drug-like properties. nih.gov For morpholine-containing compounds, which are frequently found in CNS drug candidates, optimizing these parameters is crucial for achieving the desired therapeutic effect. nih.gov

Lipophilicity, often expressed as logP, is a critical factor influencing a compound's absorption and distribution. nih.gov While optimal lipophilicity is required for membrane permeability and absorption, excessively high values can lead to poor solubility and increased metabolic clearance. nih.gov Computational tools can predict the lipophilicity of a molecule, providing guidance for structural modifications to achieve a desirable balance. nih.gov The morpholine ring, for example, is often incorporated into molecules to modulate their pharmacokinetic properties. nih.gov

Future Research Directions and Therapeutic Implications Conceptual

Design of Novel Phthalazine-Morpholine Conjugates with Enhanced Bioactivity

The modular nature of the 4-(6-bromophthalazin-1-yl)morpholine structure is highly amenable to synthetic modification, offering a fertile ground for the design of new analogues with potentially superior biological activity. Future research should focus on systematic structure-activity relationship (SAR) studies to delineate the key molecular features essential for therapeutic efficacy.

Key strategies for the design of novel conjugates may include:

Modification of the Phthalazine (B143731) Ring: Introduction of various substituents at different positions of the phthalazine nucleus could significantly influence the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. For instance, replacing the bromo group with other halogens or with electron-donating or electron-withdrawing groups could modulate the compound's reactivity and bioavailability.

Derivatization of the Morpholine (B109124) Moiety: The morpholine ring, while often contributing to favorable pharmacokinetic properties such as aqueous solubility, can also be a target for modification. The synthesis of derivatives with substitutions on the morpholine ring could enhance binding affinity and selectivity for specific biological targets.

Introduction of Linkers: The incorporation of flexible or rigid linkers between the phthalazine and morpholine moieties could be explored to optimize the spatial orientation of these two key pharmacophores. This could lead to improved interactions with the active sites of target proteins.

Hybrid Molecule Synthesis: Conjugating this compound with other known bioactive molecules, such as peptides or other heterocyclic systems, could result in hybrid compounds with dual or synergistic modes of action. For example, linking the phthalazine scaffold to moieties known to target specific cancer cell surface receptors could enhance tumor-specific drug delivery.

These design strategies are anticipated to yield a new generation of phthalazine-morpholine conjugates with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Exploration of New Biological Targets for Therapeutic Intervention

While phthalazine derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects, the specific biological targets of this compound remain to be fully elucidated. Future research should aim to identify and validate novel molecular targets to expand the therapeutic applications of this class of compounds.

Potential avenues for exploration include:

Kinase Inhibition: Many heterocyclic compounds, including phthalazine derivatives, are known to exhibit kinase inhibitory activity. Screening this compound and its analogues against a broad panel of kinases could identify novel targets involved in cell signaling pathways crucial for cancer cell proliferation and survival. For instance, some phthalazine derivatives have shown inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis. nih.govtandfonline.com

Non-Kinase Pathway Inhibition: Recent studies have identified phthalazine scaffolds that can inhibit the TGFβ pathway through a non-receptor-kinase mechanism. nih.govnih.gov This opens up the possibility that this compound could modulate other critical cellular pathways independent of direct kinase inhibition.

Enzyme Inhibition: Beyond kinases, this compound could be evaluated for its inhibitory activity against other classes of enzymes implicated in disease, such as phosphodiesterases (PDEs) or topoisomerases. researchgate.net

Receptor Modulation: The phthalazine-morpholine scaffold could potentially interact with various cell surface or nuclear receptors, leading to the modulation of downstream signaling events.

The identification of new biological targets will not only broaden the therapeutic potential of this compound but also provide valuable insights into its mechanism of action.

Development of Advanced and Sustainable Synthetic Strategies for Scalable Production

The translation of a promising lead compound from the laboratory to the clinic necessitates the development of efficient, cost-effective, and environmentally friendly synthetic methods for its large-scale production. Future research in this area should focus on optimizing the synthesis of this compound and its derivatives.

Key areas for development include:

Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and catalytic reactions, can significantly reduce the environmental impact of the synthesis. researchgate.net For instance, the use of deep eutectic solvents (DES) or polyethylene glycol 400 (PEG-400) as environmentally benign reaction media could be explored. researchgate.net

Multicomponent Reactions: One-pot, multicomponent reactions offer a streamlined approach to the synthesis of complex molecules, reducing the number of synthetic steps, purification procedures, and waste generation. longdom.org Developing such a strategy for the synthesis of the phthalazine-morpholine scaffold would be highly advantageous for scalable production.

Catalytic Methods: The use of efficient and recyclable catalysts, such as indium triflate or silica sulfuric acid, can improve reaction yields and facilitate product purification. researchgate.netlongdom.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Adapting the synthesis of this compound to a flow chemistry platform could be a significant step towards its efficient and sustainable production.

The development of such advanced synthetic strategies will be crucial for the economically viable and environmentally responsible manufacturing of this promising compound.

Deeper Mechanistic Elucidation of Biological Actions at the Molecular Level

A thorough understanding of the molecular mechanisms underlying the biological effects of this compound is paramount for its rational development as a therapeutic agent. Future research should employ a combination of in vitro and in vivo studies to unravel the intricate details of its mode of action.

Key research objectives should include:

Target Engagement and Binding Studies: Once a biological target is identified, biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and kinetics of the compound with its target. X-ray crystallography or cryo-electron microscopy can provide detailed structural information on the compound-target interaction.

Cellular Pathway Analysis: Advanced cell biology techniques, including proteomics, transcriptomics, and metabolomics, can be utilized to investigate the downstream effects of the compound on cellular signaling pathways. For example, studies on similar phthalazine derivatives have demonstrated the induction of apoptosis and cell cycle arrest in cancer cells. nih.govtandfonline.com

In Vivo Efficacy and Pharmacodynamic Studies: The therapeutic efficacy of this compound should be evaluated in relevant animal models of disease. Pharmacodynamic studies will be essential to correlate the observed therapeutic effects with the modulation of the intended biological target in vivo.

Identification of Resistance Mechanisms: As with any therapeutic agent, the potential for the development of resistance is a concern. Studies aimed at identifying potential mechanisms of resistance to this compound will be crucial for the development of strategies to overcome or circumvent this issue.

A comprehensive understanding of the molecular mechanisms of action will not only support the clinical development of this compound but also guide the design of next-generation analogues with improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-(6-bromophthalazin-1-yl)morpholine, and how can reaction conditions be optimized?

- Methodology :

-

Nucleophilic substitution : React 6-bromophthalazine-1-carbonyl chloride with morpholine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours .

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

-

Optimization : Vary stoichiometric ratios (1:1.2 phthalazine:morpholine) and monitor reaction progress via TLC. Typical yields range from 65% to 75% under optimized conditions .

- Key Data :

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCM | K₂CO₃ | 60 | 68 |

| Toluene | NaOH | 80 | 72 |

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify morpholine protons (δ 3.6–3.8 ppm, multiplet) and aromatic phthalazine protons (δ 7.5–8.2 ppm). Bromine’s inductive effect shifts adjacent carbon signals downfield .

- HRMS : Confirm molecular ion peak (expected [M+H]⁺ at m/z 308.03 for C₁₃H₁₂BrN₃O) .

- XRD : Resolve crystal packing and bond angles, critical for validating stereoelectronic effects .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology :

- Enzyme inhibition : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay systems?

- Methodology :

- Comparative assays : Replicate studies in orthogonal systems (e.g., cell-free vs. cell-based assays) to isolate confounding factors like membrane permeability .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance across replicates .

Q. What computational strategies predict the binding mode of this compound to therapeutic targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., PARP-1). Bromine’s steric bulk may hinder binding in certain conformers .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Monitor RMSD and hydrogen-bond persistence .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodology :

-

Suzuki-Miyaura : Substitute bromine with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Monitor regioselectivity via HPLC .

-

Kinetic studies : Compare reaction rates with chloro analogs (e.g., 4-(6-chlorophthalazin-1-yl)morpholine) using ¹H NMR to track intermediate formation .

- Key Data :

| Substrate | Coupling Partner | Catalyst | Yield (%) |

|---|---|---|---|

| Bromo | PhB(OH)₂ | Pd(PPh₃)₄ | 85 |

| Chloro | PhB(OH)₂ | Pd(PPh₃)₄ | 72 |

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodology :

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) using response surface methodology .

- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring of reaction completion .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.